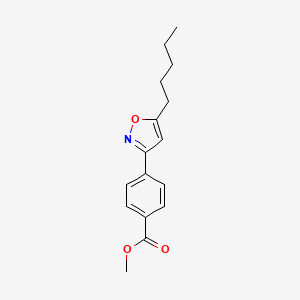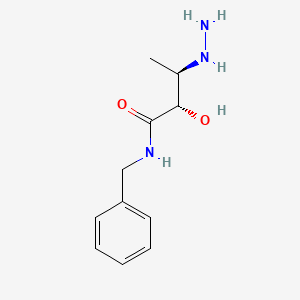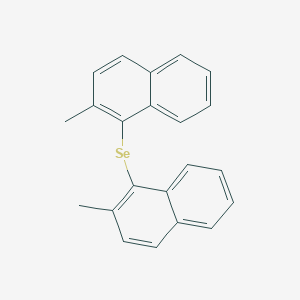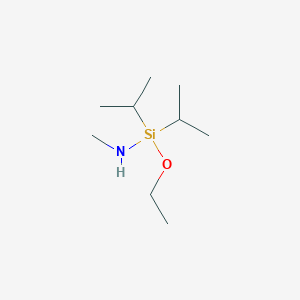
L-Methionyl-L-prolyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionyl-L-prolyl-L-glutamine is a tripeptide composed of the amino acids methionine, proline, and glutamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-glutamine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. The amino acids are then coupled using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After coupling, the protecting groups are removed to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. Each coupling step is followed by washing and deprotection cycles until the desired peptide is obtained.
Análisis De Reacciones Químicas
Types of Reactions
L-Methionyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Methionyl-L-prolyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mecanismo De Acción
The mechanism of action of L-Methionyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets. The methionine residue can act as a methyl donor in biochemical reactions, while the proline and glutamine residues contribute to the peptide’s structural stability and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- L-Methionyl-L-threonyl-L-glutamine
- L-Methionyl-L-seryl-L-glutamine
- Prolyl-Glutamine
Uniqueness
L-Methionyl-L-prolyl-L-glutamine is unique due to the presence of the proline residue, which introduces a kink in the peptide backbone, affecting its conformation and interactions. This structural feature distinguishes it from other similar tripeptides and influences its biological activity and stability.
Propiedades
Número CAS |
850474-17-8 |
|---|---|
Fórmula molecular |
C15H26N4O5S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O5S/c1-25-8-6-9(16)14(22)19-7-2-3-11(19)13(21)18-10(15(23)24)4-5-12(17)20/h9-11H,2-8,16H2,1H3,(H2,17,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 |
Clave InChI |
QEDGNYFHLXXIDC-DCAQKATOSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)




![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)





